

An In-depth Technical Guide to the Structure and Chemical Properties of Supinine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Supinine is a naturally occurring pyrrolizidine alkaloid found in various plant species, most notably within the Boraginaceae family, including plants of the Heliotropium genus such as Heliotropium indicum and Heliotropium europaeum.[1] As with many pyrrolizidine alkaloids, **supinine** is recognized for its potential biological activities, including significant hepatotoxicity, which is a key consideration in the fields of toxicology and drug development.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of **supinine**, with a focus on presenting quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Structure and Identification

Supinine possesses a characteristic pyrrolizidine core structure esterified with a necic acid. Its formal chemical name is [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate.[1]

Table 1: Chemical Identifiers for Supinine



Identifier	Value	
IUPAC Name	[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate[1]	
CAS Number	551-58-6[1]	
Molecular Formula	C15H25NO4[1]	
Molecular Weight	283.37 g/mol [1]	
Canonical SMILES	CC(C)INVALID-LINK (C(=O)OCC1=CCN2CCC[C@@H]12) INVALID-LINKO[1]	
InChI	InChI=1S/C15H25NO4/c1- 10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4- 5-13(12)16/h6,10-11,13,17,19H,4-5,7-9H2,1- 3H3/t11-,13+,15+/m1/s1[1]	
InChIKey	DRVWTOSBCBKXOR-ZLDLUXBVSA-N[1]	

Physicochemical Properties

Supinine is typically isolated as a powder.[1] A summary of its key physicochemical properties is provided in the table below.

Table 2: Physicochemical Properties of Supinine



Property	Value	Source
Physical Description	Powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]	ChemFaces
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]	ScreenLib

Spectroscopic Data

The structural elucidation of **supinine** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are fundamental for determining the carbon-hydrogen framework of **supinine**. While specific assignments require detailed 2D NMR analysis, general interpretations can be made from 1D spectra. The ¹H-NMR spectrum would exhibit signals in the aliphatic region corresponding to the pyrrolizidine ring protons and the protons of the necic acid side chain. The ¹³C-NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, carbons bearing hydroxyl groups, and the carbons of the pyrrolizidine nucleus.

A detailed analysis of publicly available NMR data is recommended for specific research applications.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **supinine**, which aids in its identification. Under electron ionization (EI), the molecular ion peak (M+) would be observed, followed by fragmentation peaks corresponding to the loss of functional groups from the parent molecule. The fragmentation pattern is crucial for confirming the structure of the necic acid and the pyrrolizidine core.



For detailed fragmentation analysis, high-resolution mass spectrometry (HRMS) is recommended.

Biological Activity and Toxicology

The primary biological activity of concern for **supinine** is its hepatotoxicity, a characteristic shared by many pyrrolizidine alkaloids.

Mechanism of Hepatotoxicity

The hepatotoxicity of pyrrolizidine alkaloids like **supinine** is generally attributed to their metabolic activation in the liver by cytochrome P450 enzymes. This metabolic process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids) that can act as alkylating agents, forming adducts with cellular macromolecules such as DNA, proteins, and amino acids. This alkylation can lead to cellular damage, induction of oxidative stress, and ultimately, apoptosis and necrosis of hepatocytes.

Proposed Signaling Pathway for Supinine-Induced Hepatotoxicity

Based on the known mechanisms of pyrrolizidine alkaloid toxicity, a plausible signaling pathway for **supinine**-induced hepatotoxicity involves the induction of oxidative stress and the subsequent activation of apoptotic pathways.



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Caption: Proposed signaling pathway for **supinine**-induced hepatotoxicity.

Quantitative Biological Data

While specific IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values for **supinine** are not readily available in the reviewed literature, data for structurally related pyrrolizidine alkaloids can provide an indication of its potential cytotoxic



potency. For instance, the pyrrolizidine alkaloid intermedine has reported IC₅₀ values against various cell lines.

Table 3: Cytotoxicity Data for the Related Pyrrolizidine Alkaloid Intermedine

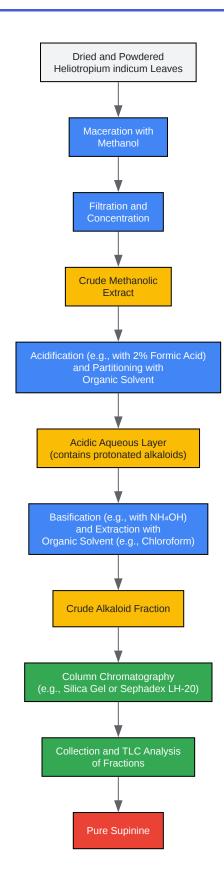
Cell Line	IC ₅₀ (μM)
Primary Mouse Hepatocytes	165.13
HepD	239.39
H22	161.82
HepG2	189.11

Source: MDPI - Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine.[3] It is crucial to note that these values are for intermedine and not supinine, and should be used for reference purposes only.

Experimental Protocols General Protocol for the Isolation of Supinine from Heliotropium indicum

The following is a generalized protocol for the extraction and isolation of pyrrolizidine alkaloids from plant material, which can be adapted for the specific isolation of **supinine**.





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Caption: Generalized workflow for the isolation of **supinine**.



Methodology:

- Plant Material Preparation: Air-dry fresh leaves of Heliotropium indicum and grind them into a coarse powder.
- Extraction: Macerate the powdered plant material in methanol at room temperature for an extended period (e.g., 48-72 hours), followed by filtration. The process can be repeated to ensure complete extraction.
- Concentration: Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

Acid-Base Extraction:

- Acidify the crude extract with a dilute acid (e.g., 2% formic acid or dilute HCl) to protonate the alkaloids, rendering them water-soluble.
- Wash the acidic solution with an organic solvent (e.g., diethyl ether or hexane) to remove non-alkaloidal compounds.
- Make the aqueous layer basic with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids.
- Extract the free alkaloids into an organic solvent like chloroform or dichloromethane.

Purification:

- Concentrate the organic extract to obtain a crude alkaloid mixture.
- Subject the crude mixture to column chromatography (e.g., silica gel or Sephadex LH-20)
 using a suitable solvent system for elution.
- Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing supinine.
- Combine and concentrate the pure fractions to yield isolated supinine.

Note: This is a generalized protocol and may require optimization for yield and purity.



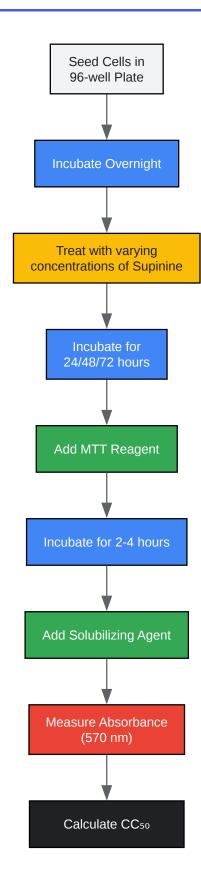
General Protocol for In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of **supinine**.

Methodology:

- Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare a series of dilutions of supinine in the appropriate cell
 culture medium. Replace the medium in the wells with the medium containing different
 concentrations of supinine. Include vehicle controls (medium with the solvent used to
 dissolve supinine) and untreated controls.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this
 time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan
 product.[4][5]
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration of **supinine** relative to the untreated control. Plot the cell viability against the log of the **supinine** concentration to determine the CC₅₀ value.





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Caption: Workflow for a typical MTT cytotoxicity assay.



Conclusion

Supinine is a pyrrolizidine alkaloid of significant interest due to its presence in various medicinal and environmental plants and its inherent hepatotoxicity. A thorough understanding of its chemical structure, properties, and biological activities is essential for researchers in natural product chemistry, toxicology, and drug development. This guide has provided a consolidated overview of the current knowledge on **supinine**, highlighting its chemical identifiers, physicochemical properties, and the likely mechanisms of its biological action. The provided experimental protocols offer a starting point for the isolation and cytotoxic evaluation of this compound. Further research is warranted to determine specific quantitative toxicological data for **supinine** and to fully elucidate its interactions with cellular signaling pathways.

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